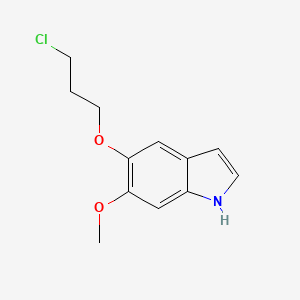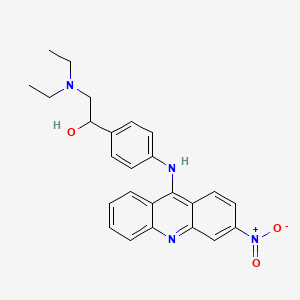
alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, a nitroacridinyl moiety, and a phenyl ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol typically involves multi-step organic reactions One common method includes the nitration of acridine to form 3-nitroacridine, followed by its reaction with 4-aminophenyl ethanol under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products Formed
Reduction: Formation of 2-(diethylamino)-1-(4-((3-aminoacridin-9-yl)amino)phenyl)ethanol.
Oxidation: Formation of corresponding oxides and hydroxides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The nitroacridinyl moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. The diethylamino group enhances the compound’s solubility and cellular uptake, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2-carbamimidamido-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}ethanesulfonamide
- N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide
Uniqueness
Compared to similar compounds, 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the nitroacridinyl moiety provides strong DNA intercalation capabilities, making it a versatile compound for various applications.
特性
CAS番号 |
32951-79-4 |
|---|---|
分子式 |
C25H26N4O3 |
分子量 |
430.5 g/mol |
IUPAC名 |
2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27) |
InChIキー |
SBMVWWAIBUQOFO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


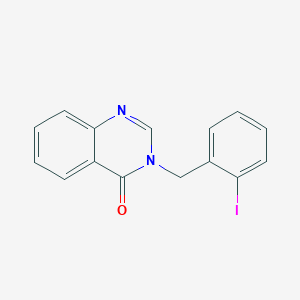

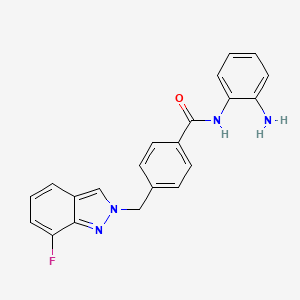


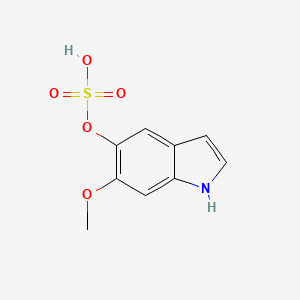
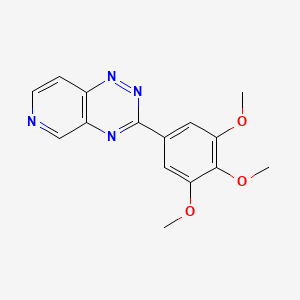
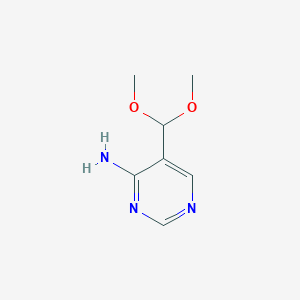

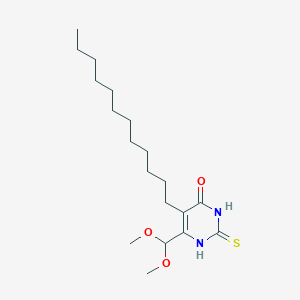
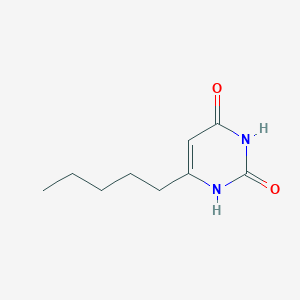
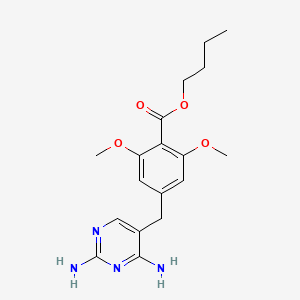
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
